molecular formula C15H13FIN7OS B10938232 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(4-iodo-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(4-iodo-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10938232
M. Wt: 485.3 g/mol
InChI Key: ISQRDOHHTDJCPJ-UHFFFAOYSA-N
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Description

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-IODO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features both fluorobenzyl and iodopyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-IODO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the fluorobenzyl and iodopyrazolyl groups. Common reagents used in these reactions include hydrazine, carbon disulfide, and various halogenating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-IODO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-IODO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-IODO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
  • N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[(4-IODO-1H-PYRAZOL-3-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of fluorobenzyl and iodopyrazolyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H13FIN7OS

Molecular Weight

485.3 g/mol

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-[(4-iodo-1H-pyrazole-5-carbonyl)amino]thiourea

InChI

InChI=1S/C15H13FIN7OS/c16-10-4-2-1-3-9(10)8-24-6-5-12(23-24)19-15(26)22-21-14(25)13-11(17)7-18-20-13/h1-7H,8H2,(H,18,20)(H,21,25)(H2,19,22,23,26)

InChI Key

ISQRDOHHTDJCPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NNC(=O)C3=C(C=NN3)I)F

Origin of Product

United States

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